3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone
Overview
Description
3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone is a chemical compound with the molecular formula C18H19ClN2O and a molecular weight of 314.81 g/mol . It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including pharmaceuticals and material sciences .
Preparation Methods
The synthesis of 3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone typically involves the reaction of dimethylamine with propylene oxide to form 3-(dimethylamino)propylamine. This intermediate is then reacted with 9-chloroacridine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone involves its interaction with biological molecules. As an acridine derivative, it can intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can lead to various biological effects, including inhibition of DNA replication and transcription, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone can be compared with other acridine derivatives, such as:
2-Chloro-10-[3-(dimethylamino)propyl]-7,8-dimethoxy-10H-acridinone: This compound has similar structural features but includes additional methoxy groups, which may alter its chemical and biological properties.
Clomipramine Hydrochloride: A well-known antidepressant, clomipramine hydrochloride shares a similar core structure but differs in its specific functional groups and therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-chloro-10-[3-(dimethylamino)propyl]acridin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-20(2)10-5-11-21-16-7-4-3-6-14(16)18(22)15-9-8-13(19)12-17(15)21/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUFMDKBPBDZMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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